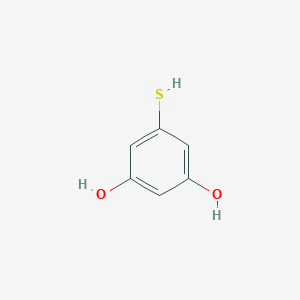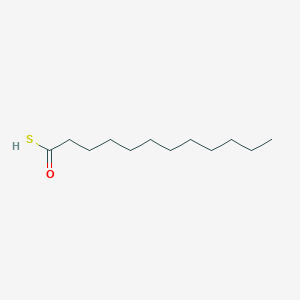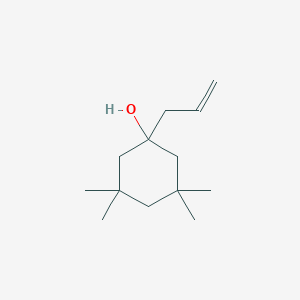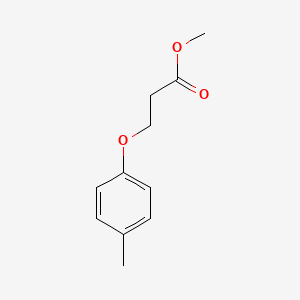
O-(2-trimethylsilylethyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-trimethylsilylethyl)hydroxylamine is a chemical compound with the molecular formula C5H16ClNOSi. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a trimethylsilyl group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
O-(2-trimethylsilylethyl)hydroxylamine can be synthesized through the reaction of hydroxylamine with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds as follows:
- Hydroxylamine reacts with trimethylsilyl chloride.
- A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.
- The product is then purified through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
O-(2-trimethylsilylethyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form oximes or nitrones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitrones.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
科学的研究の応用
O-(2-trimethylsilylethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.
Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of O-(2-trimethylsilylethyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group enhances its stability and reactivity. In biological systems, it can interact with enzymes and other biomolecules, leading to modifications that can be studied for various applications.
類似化合物との比較
Similar Compounds
Hydroxylamine: The parent compound, which is less stable and reactive compared to its trimethylsilyl derivative.
O-(Trimethylsilyl)hydroxylamine: A similar compound with a different substitution pattern.
Hydroxylammonium chloride: Another derivative of hydroxylamine with different properties and applications.
Uniqueness
O-(2-trimethylsilylethyl)hydroxylamine is unique due to its enhanced stability and reactivity, making it a valuable reagent in organic synthesis and scientific research. The presence of the trimethylsilyl group provides additional protection and allows for selective reactions that are not possible with other hydroxylamine derivatives.
特性
分子式 |
C5H15NOSi |
|---|---|
分子量 |
133.26 g/mol |
IUPAC名 |
O-(2-trimethylsilylethyl)hydroxylamine |
InChI |
InChI=1S/C5H15NOSi/c1-8(2,3)5-4-7-6/h4-6H2,1-3H3 |
InChIキー |
GWCBVFMHGHMALR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















